
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine, also known as CI-994, is a benzamide derivative that has been studied extensively for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor, which means that it can alter gene expression by modifying the acetylation status of histones.
作用机制
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that package DNA into chromatin, and the acetylation status of histones can affect gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation status of histones, leading to changes in gene expression. This can result in cell cycle arrest, apoptosis, and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In viral research, this compound has been shown to inhibit viral replication by altering the acetylation status of viral proteins. In inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent HDAC inhibitor, which means that it can be used at low concentrations to achieve significant effects. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of this compound with other anticancer agents to improve its effectiveness. Additionally, more research is needed to understand the mechanisms of action of this compound and its effects on gene expression. Finally, more research is needed to explore the potential therapeutic applications of this compound in other diseases beyond cancer, viral infections, and inflammation.
Conclusion:
In conclusion, this compound is a benzamide derivative that has been studied extensively for its potential therapeutic applications. It is a potent HDAC inhibitor that can alter gene expression by modifying the acetylation status of histones. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
合成方法
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzaldehyde to form an intermediate compound. The intermediate is then reduced to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In viral research, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2. In inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
属性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c1-9-10(15)5-4-8-11(9)16-14-17-12-6-2-3-7-13(12)18-14/h2-8H,1H3,(H2,16,17,18) |
InChI 键 |
NBAFBOZDAKKFRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2 |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


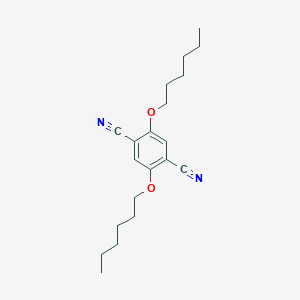
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
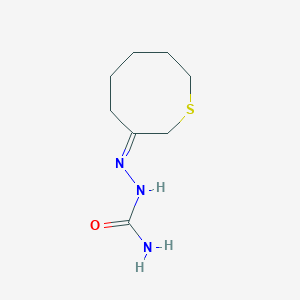
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
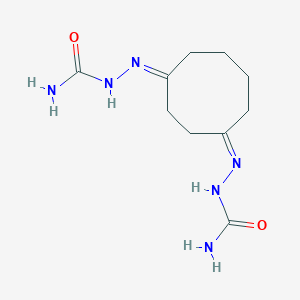
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
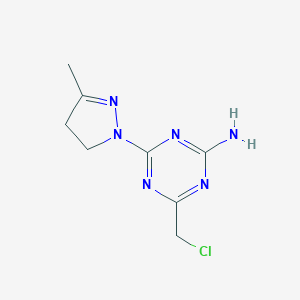
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
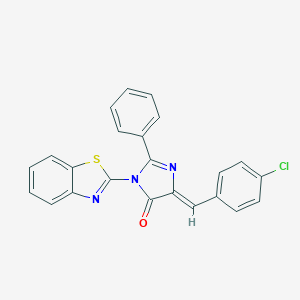
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
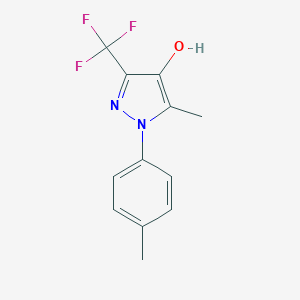
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
